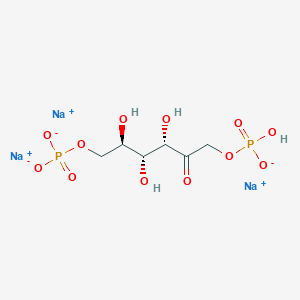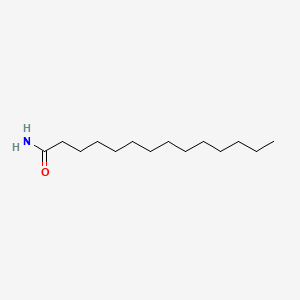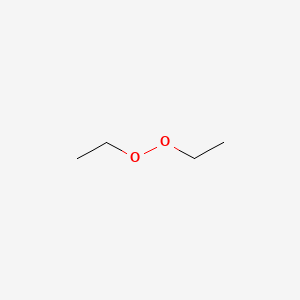
Benzothiazole-2-sulfonic acid
Overview
Description
Synthesis Analysis
The synthesis of Benzothiazole-2-sulfonic acid and its derivatives has been explored through various methodologies. For instance, sulfonic-acid-functionalized activated carbon, derived from tea leaves, has been utilized as a green catalyst for the synthesis of 2-substituted benzimidazole and benzothiazole, showcasing an efficient and environmentally friendly approach (Goswami, Dutta, & Phukan, 2018). Another method involves the oxidation-free synthesis of sulfinic acids and sulfinate salts using 2-sulfinyl benzothiazole, demonstrating the synthetic usefulness of this approach in creating sulfones and sulfonamides (Day, Neill, Xu, & Xian, 2017).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied, revealing insights into their structural and theoretical aspects. For example, research on 2,3-Dihydro-1,3-benzothiazol-2-iminium monohydrogen sulfate and 2-iminio-2,3-dihydro-1,3-benzothiazole-6-sulfonate has provided a combined structural and theoretical study, showcasing the importance of intermolecular hydrogen bonds and weak face-to-face stacking interactions (Kruszyński & Trzesowska-Kruszynska, 2009).
Chemical Reactions and Properties
This compound participates in various chemical reactions, highlighting its reactivity and utility in synthetic chemistry. A study demonstrated that benzothiazole-2-sulfonamides react with hydroxylamine, forming 2-hydroxybenzothiazole and showcasing a method for cleavage of benzothiazole-2-sulfonyl-protected amino acids (Kamps, Belle, & Mecinović, 2013).
Physical Properties Analysis
The physical properties of this compound derivatives are influenced by their molecular structure. Studies have shown that the introduction of sulfonic and benzimidazole groups into polymers can significantly affect their solubility, thermal resistance, and mechanical properties, as observed in polyimides bearing sulfonated benzimidazole pendant groups (Alvarez-Gallego et al., 2007).
Chemical Properties Analysis
The chemical properties of this compound derivatives have been extensively studied, revealing their reactivity and potential as catalysts and reagents in organic synthesis. For example, the use of sulfonated rice husk ash as a solid acid catalyst has been developed for the preparation of benzimidazole, benzoxazole, and benzothiazole derivatives, demonstrating an efficient, mild, and solvent-free method (Shirini, Mamaghani, & Seddighi, 2015).
Scientific Research Applications
Chemical Reactions and Sensing Applications :
- Benzothiazole derivatives, including sulfones and sulfoxides, have been studied for their reactions with sulfur species. Specifically, benzothiazole sulfones react with thiols to produce sulfinic acids, which further react with sulfane sulfurs to form thiosulfonic acids. This reaction is utilized in designing fluorescent sensors for hydrogen polysulfides. Similarly, the reaction of thiols with benzothiazole sulfoxides yields sulfenic acids, which are used in designing thiol-triggered fluorescent sensors (Xu et al., 2022).
Environmental Impact and Treatment :
- Benzothiazole-2-sulfonic acid has been identified in municipal wastewater, primarily due to its use in industries as fungicides, corrosion inhibitors, and vulcanization accelerators. A study revealed that conventional activated sludge treatment does not significantly reduce the total concentration of benzothiazoles, including this compound. The removal efficiency of this compound increased in membrane bioreactor treatments, indicating its persistence and incomplete removal in biological wastewater treatment processes (Kloepfer et al., 2004).
Synthesis and Reactions :
- The synthesis of sulfinic acids and sulfinate salts using 2-sulfinyl benzothiazole (BTS) has been developed under oxidation-free conditions. This method presents an alternative for producing sulfinic acids, which are typically challenging to synthesize due to their high reactivity and instability. The study demonstrates the potential of this compound derivatives in natural product synthesis and medicinal chemistry (Day et al., 2017).
Analytical Methods :
- A method for determining benzothiazoles in complex aqueous samples, including municipal wastewater, was developed. This method involves solid-phase extraction and liquid chromatography-mass spectrometry, highlighting the importance of this compound as a dominant compound in wastewater and its environmental implications (Kloepfer et al., 2004).
Biodegradation Studies :
- Research on the biodegradation of benzothiazoles by Rhodococcus isolates identified benzothiazole-2-sulfonate (BTSO3) as a side product in wastewater. The study provides insights into the microbial degradation pathways of benzothiazoles, including BTSO3, and their environmental fate (De Wever et al., 1998).
Future Directions
Mechanism of Action
Target of Action
Benzothiazole-2-sulfonic acid, also known as 1,3-Benzothiazole-2-sulfonic acid, is a compound that has been identified in wastewater samples It’s worth noting that benzothiazole derivatives have been studied for their inhibitory activity against bcl-2, a key enzyme involved in apoptosis .
Mode of Action
It has been reported that signals in the fragment ion spectra correspond to a loss of so2 and so3 from the [m–h]− ion of 1,3-benzothiazole-2-sulfonic acid . This suggests that the compound may undergo some form of decomposition or transformation in certain environments.
Biochemical Pathways
Benzothiazole derivatives have been associated with the regulation of the mitochondrial apoptotic pathway, also known as the bcl-2-regulated pathway .
Pharmacokinetics
It has been found in wastewater treatment plant effluents
Result of Action
It has been reported that benzothiazole derivatives can have significant biological activities, such as antibacterial, antiviral, and herbicidal activities .
Action Environment
This compound has been detected in wastewater treatment plant effluents . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as the presence of other chemicals and the conditions of the wastewater treatment process.
properties
IUPAC Name |
1,3-benzothiazole-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)7-8-5-3-1-2-4-6(5)12-7/h1-4H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXGMSGCBDSEOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80240528 | |
| Record name | Benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
941-57-1 | |
| Record name | Benzothiazole-2-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000941571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazole-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80240528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzo[d]thiazole-2-sulfonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective are conventional wastewater treatment methods in removing Benzothiazole-2-sulfonic acid?
A: Conventional activated sludge (CAS) treatment exhibits limited effectiveness in removing this compound [, , ]. Studies have shown that while CAS can remove other benzothiazoles like 2-aminobenzothiazole, benzothiazole, 2-hydroxybenzothiazole, and 2-mercaptobenzothiazole with over 40% efficiency, the elimination of this compound is significantly lower, often below 25% []. In some cases, an increase in this compound concentration (up to 20%) has been observed during CAS treatment, potentially due to the transformation of other benzothiazoles [, , ].
Q2: Does Membrane Bioreactor (MBR) technology offer better removal of this compound compared to CAS?
A: While MBR treatment generally demonstrates better removal of total benzothiazoles compared to CAS, the elimination of this compound remains incomplete [, ]. Although MBR might reduce the concentration of this compound in the effluent, it does not entirely prevent its discharge into the aquatic environment [, ].
Q3: What are the potential environmental concerns associated with this compound discharge from wastewater treatment plants?
A: The incomplete removal of this compound in wastewater treatment plants raises concerns due to its potential persistence and migration in the environment []. As a polar compound, this compound has a higher likelihood of migrating into groundwater aquifers, potentially impacting water quality and posing risks to aquatic ecosystems [].
Q4: What analytical methods are employed to detect and quantify this compound in water samples?
A4: The analysis of this compound in complex water matrices, like wastewater, typically involves a two-step approach:
- Analyte Enrichment: Solid phase extraction (SPE) is commonly used to extract and concentrate benzothiazoles, including this compound, from water samples [].
- Chromatographic Separation and Detection: High-performance liquid chromatography (HPLC) coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides the sensitivity and selectivity required for quantifying this compound in the enriched samples [, ]. This technique allows for the separation and identification of different benzothiazoles and their metabolites, enabling researchers to assess their individual concentrations and fate during wastewater treatment [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B1213301.png)


![4,6-Dihydroxy-6,9-dimethyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2(3h)-one](/img/structure/B1213307.png)
![[(1R,3R,5R)-6,6,9-trimethyl-9-azabicyclo[3.3.1]nonan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B1213308.png)




![N-ethyl-N'-[[(1S,2S)-2-[[4-(ethylamino)butylamino]methyl]cyclopropyl]methyl]butane-1,4-diamine](/img/structure/B1213316.png)

![N'-(3-chloro-4-fluorophenyl)-N'-[2-(2-methoxyethylamino)-2-oxoethyl]-N-(2-pyridinyl)butanediamide](/img/structure/B1213320.png)
![2-(N-[2-(1-benzotriazolyl)-1-oxoethyl]-4-methylanilino)-N-(2-furanylmethyl)-2-(3-pyridinyl)acetamide](/img/structure/B1213321.png)